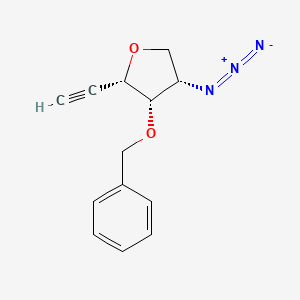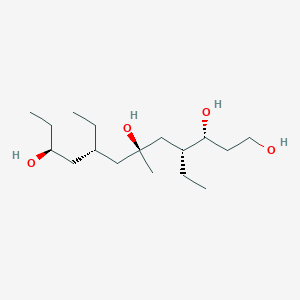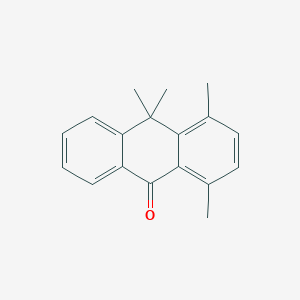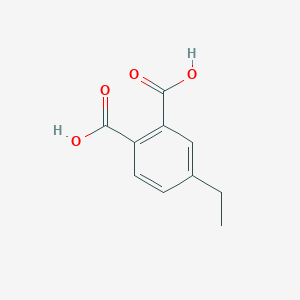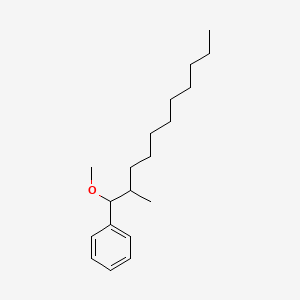
N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine is an organic compound that belongs to the class of amines. This compound features a butyl-substituted phenyl group and two thiophene rings, which are sulfur-containing heterocycles. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine typically involves the reaction of 4-butylaniline with thiophene-2-carbaldehyde under specific conditions. The reaction may proceed through a series of steps including condensation, cyclization, and amination. Common reagents used in the synthesis include catalysts such as palladium or copper, and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials such as organic semiconductors or dyes.
Mecanismo De Acción
The mechanism by which N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiophene rings can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methylphenyl)-N-(thiophen-2-yl)thiophen-2-amine
- N-(4-Ethylphenyl)-N-(thiophen-2-yl)thiophen-2-amine
- N-(4-Propylphenyl)-N-(thiophen-2-yl)thiophen-2-amine
Uniqueness
N-(4-Butylphenyl)-N-(thiophen-2-yl)thiophen-2-amine is unique due to the presence of the butyl group, which can influence its physical and chemical properties such as solubility, stability, and reactivity. This uniqueness can make it more suitable for specific applications compared to its methyl, ethyl, or propyl analogs.
Propiedades
Número CAS |
875896-97-2 |
|---|---|
Fórmula molecular |
C18H19NS2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-N-thiophen-2-ylthiophen-2-amine |
InChI |
InChI=1S/C18H19NS2/c1-2-3-6-15-9-11-16(12-10-15)19(17-7-4-13-20-17)18-8-5-14-21-18/h4-5,7-14H,2-3,6H2,1H3 |
Clave InChI |
CPMJADCNAQLHRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N(C2=CC=CS2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)
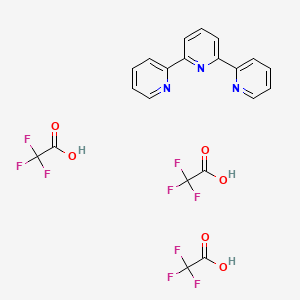

amino}methyl)phenol](/img/structure/B14200441.png)
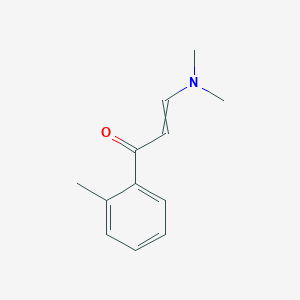
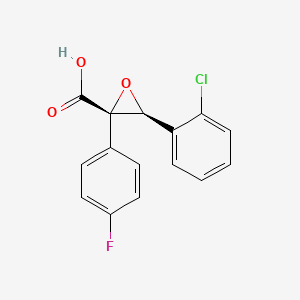
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
